1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-fluorophenyl)urea
Description
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-fluorophenyl)urea is a urea derivative featuring a pyrimidine core substituted with a dimethylamino group at the 2-position and a 2-fluorophenyl moiety attached via a urea linkage. The presence of the fluorine atom on the phenyl ring may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, while the pyrimidine-dimethylamino group could contribute to hydrogen bonding or electrostatic interactions in biological systems .
Properties
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-20(2)13-16-8-7-10(18-13)9-17-14(21)19-12-6-4-3-5-11(12)15/h3-8H,9H2,1-2H3,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAJQBSSOUCFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-fluorophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
- Chemical Formula : CHNO
- Molecular Weight : 475.54 g/mol
- CAS Number : 1421372-67-9
- InChI Key : PKEPAQKEINNCAB-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been identified as an inhibitor of certain protein kinases, which play crucial roles in cellular signaling pathways. For instance, studies indicate that derivatives of this compound exhibit inhibitory effects on Plasmodium falciparum, the causative agent of malaria, suggesting potential antimalarial properties .
Antimalarial Activity
Research has demonstrated that this compound exhibits significant antimalarial activity. In vitro assays have shown:
- IC values ranging from 0.09 μM to 0.22 μM against Plasmodium falciparum strains.
- Selectivity indices (SI) indicating low cytotoxicity to mammalian cells, with SI values around 54 .
Antibacterial and Antimycobacterial Properties
While primarily studied for its antimalarial effects, similar compounds in the pyrimidine class have demonstrated antibacterial and antimycobacterial activities. These compounds have shown effectiveness against various strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to understand how structural modifications influence biological activity. Key findings include:
- The presence of the dimethylamino group enhances lipophilicity and cellular permeability.
- Urea moieties contribute to hydrogen bonding interactions with target proteins, improving binding affinity and specificity .
Study 1: Antimalarial Efficacy
A study evaluating a series of phenylurea-substituted pyrimidines highlighted that modifications at the 4-position significantly enhanced antimalarial activity. The most effective compounds were noted for their ability to inhibit PfCDPK1, a crucial kinase in Plasmodium biology .
Study 2: Antimicrobial Activity
Another investigation assessed various pyrimidine derivatives against microbial strains. Compounds similar to this compound demonstrated significant antibacterial effects, with MIC values indicating potent activity against resistant strains .
| Compound | Target Pathogen | IC (μM) | SI |
|---|---|---|---|
| Compound A | P. falciparum | 0.09 | 54 |
| Compound B | E. coli | <1 | N/A |
| Compound C | S. aureus | <0.5 | N/A |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound shares a common urea-pyrimidine backbone with several analogs, differing primarily in substituents on the aryl and pyrimidine groups. Key structural variations include:
Key Observations :
- Pyrimidine Modifications: The dimethylamino group in the target compound may enhance solubility compared to pyrrolidine or morpholine substitutions seen in other analogs (e.g., SR10905, M64HCl) .
- Aryl Group Effects: Fluorine at the 2-position (target compound) vs.
Kinase Inhibition:
- SR Series () : Urea derivatives like SR10905 exhibit potent LIMK1 inhibition (IC₅₀ = 15 nM). The 2-fluorophenyl group in SR10905 suggests that fluorine substitution may enhance selectivity or potency in kinase targets .
- Quinazoline-Based Ureas () : Compounds such as 40 (purity 99.8%) and 42 (purity 99.1%) demonstrate the importance of aromatic substituents in optimizing activity and synthetic yield, though their targets are unspecified .
Receptor Modulation:
- CB1 Allosteric Modulators (): Compounds 7d and 8d show that pyrimidine-urea hybrids can achieve receptor modulation, with substituents like cyanophenyl critical for efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(2-fluorophenyl)urea, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling aryl isocyanates with amines or using carbodiimide-mediated condensation. Key optimization strategies include:
- Catalyst selection : Use of coupling agents like EDCI or DCC to enhance reaction efficiency.
- Temperature control : Reactions typically proceed at 50–80°C, but lower temperatures (e.g., room temperature) may reduce side products.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Yield improvement : Purification via column chromatography or recrystallization, as demonstrated for structurally similar ureas with yields ranging from 30–48% .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and urea backbone integrity. For example, urea NH protons typically appear at δ 8.5–9.5 ppm .
- Infrared Spectroscopy (IR) : Urea carbonyl stretches (1640–1680 cm⁻¹) and aromatic C-H bends validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is achievable using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis and purification steps due to potential amine or solvent vapors.
- Storage : Store in airtight containers at –20°C, away from light, to prevent degradation. Safety data for analogous ureas highlight risks of acute toxicity with improper handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar urea derivatives?
- Methodological Answer :
- Comparative assays : Test the compound alongside analogs (e.g., 1-(2,4-difluorophenyl)-3-(pyridin-3-yl)phenyl urea) under identical conditions to isolate substituent effects .
- Dose-response studies : Evaluate EC₅₀ values across multiple cell lines to assess selectivity.
- Structural-activity relationships (SAR) : Use crystallography or molecular docking to correlate substituent positions (e.g., 2-fluorophenyl vs. 3,5-difluorophenyl) with target binding .
Q. What experimental designs are suitable for evaluating the environmental fate of this compound?
- Methodological Answer :
- Long-term environmental partitioning : Use radiolabeled compound to track distribution in soil, water, and air compartments over time .
- Biotic/abiotic degradation : Conduct hydrolysis (pH 5–9) and photolysis studies to identify degradation products via LC-MS .
- Ecotoxicity assays : Test effects on model organisms (e.g., Daphnia magna) using OECD guidelines to determine LC₅₀ values .
Q. How can the compound’s mechanism of action in cellular models be systematically investigated?
- Methodological Answer :
- Kinase inhibition profiling : Screen against kinase panels (e.g., 400+ kinases) to identify primary targets.
- RNA sequencing : Compare transcriptomic profiles of treated vs. untreated cells to uncover downstream pathways.
- CRISPR-Cas9 knockout : Validate target specificity by deleting suspected receptors and assessing resistance .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Methodological Answer :
- Salt formation : Convert the urea to a hydrochloride salt using HCl in ethanol .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the pyrimidine ring for improved bioavailability .
Data Contradiction Analysis
Q. How should discrepancies in thermal stability data between independent studies be addressed?
- Methodological Answer :
- Controlled thermogravimetric analysis (TGA) : Perform TGA under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways.
- Reproducibility checks : Compare results across labs using standardized protocols (e.g., heating rate of 10°C/min).
- Impurity profiling : Use DSC to detect polymorphic transitions or solvent residues affecting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
